molecular formula C22H22BrN7O2 B2490226 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide CAS No. 1171054-95-7

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2490226
CAS RN: 1171054-95-7
M. Wt: 496.369
InChI Key: HMRVETHSSHEACB-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that typically exhibit significant biological activities due to their complex molecular structures. These structures often include pyrazole and oxadiazole moieties, which are known for their varied pharmacological activities. The synthesis and characterization of these compounds are of great interest in the field of medicinal chemistry due to their potential applications in drug development and other areas of chemical research.

Synthesis Analysis

Synthesis approaches for compounds with similar structural features often involve multistep reactions, including cyclization, acetylation, and substitution reactions. For example, synthesis methods have been developed for N-substituted derivatives of pyrazole-acetamide and related heterocycles, demonstrating the versatility of these methods in generating complex molecules (Panchal & Patel, 2011).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic techniques such as 1H NMR, IR, and mass spectrometry to elucidate the structure of synthesized compounds. For instance, compounds within the pyrazole-acetamide family have been characterized to confirm their structures, providing insights into the relationship between molecular structure and potential biological activity (Nayak et al., 2013).

properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN7O2/c1-3-25-21-18(22-27-20(29-32-22)16-7-5-4-6-13(16)2)19(24)30(28-21)12-17(31)26-15-10-8-14(23)9-11-15/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRVETHSSHEACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

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